REACTION_CXSMILES
|
Cl.Cl.[F:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1>C(O)C>[F:3][C:4]1[CH:5]=[C:6]([N:10]2[CH:5]=[CH:4][C:9]([CH3:8])=[N:11]2)[CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4,4-dimethoxybuta-2-one
|
Quantity
|
6.67 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-fluorophenylhydrazine hydrochloride
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
under reflux under nitrogen for 7.5 hr
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
Evaporate the ethanol in vacuo, and chromatograph the residue on silica eluting with DCM
|
Type
|
CUSTOM
|
Details
|
Evaporate the dichlormethane
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)N1N=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |